molecular formula C24H25FN2O3S2 B298046 N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No.: B298046
M. Wt: 472.6 g/mol
InChI Key: CLCZUIYTIUNEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Compound X works by inhibiting various enzymes and receptors involved in disease progression. In cancer, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X inhibits the activity of angiogenic factors and induces apoptosis in tumor cells. In inflammation, this compound X inhibits the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. In neurological disorders, this compound X improves cognitive function by inhibiting the activity of acetylcholinesterase and reducing neuroinflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound X has been shown to reduce tumor growth and induce apoptosis in tumor cells. In inflammation, this compound X has been shown to reduce inflammation and improve tissue repair. In neurological disorders, this compound X has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

Compound X has various advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X also has limitations, including its poor solubility in water and limited in vivo stability.

Future Directions

There are several future directions for research on N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X. One direction is to optimize the synthesis method to improve the yield and purity of this compound X. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound X in vivo to determine its efficacy and safety. Additionally, further research is needed to explore the potential therapeutic applications of this compound X in other diseases and to identify potential drug targets for this compound X.

Synthesis Methods

Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form 4-fluoro-N-(4-methylbenzenesulfonyl)aniline. The second step involves the reaction of N-(2-aminoethyl)benzenesulfonamide with benzyl bromide to form N-[2-(benzylsulfanyl)ethyl]benzenesulfonamide. The final step involves the reaction of the two intermediate N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamides to form N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound X has been shown to improve cognitive function and reduce neuroinflammation.

Properties

Molecular Formula

C24H25FN2O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25FN2O3S2/c1-19-7-13-23(14-8-19)32(29,30)27(22-11-9-21(25)10-12-22)17-24(28)26-15-16-31-18-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,28)

InChI Key

CLCZUIYTIUNEMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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